N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine is a heterocyclic compound characterized by a thiazole ring fused with a pyridine ring and substituted with a dichlorophenyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. It is classified as an organic compound with the chemical formula CHClNS and has a molecular weight of 303.19 g/mol .
The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine typically employs the Hantzsch thiazole synthesis method. This involves the cyclization of α-haloketones with thioamides. A common synthetic route includes the reaction between 3,4-dichlorophenyl isothiocyanate and 2-aminopyridine under basic conditions to yield the desired product.
Industrial production may involve optimizing these parameters to enhance yield and purity further .
The molecular structure of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine features:
The presence of electron-withdrawing groups such as chlorine enhances its reactivity and biological profile .
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine can participate in various chemical reactions:
The products formed depend on specific reagents and conditions used during these reactions .
The mechanism of action for N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine involves its interaction with specific biological targets. It may inhibit enzymes or receptors that are critical in various biological pathways:
Research indicates that compounds containing thiazole rings often exhibit significant biological activity due to their ability to interact with biological macromolecules .
These properties are crucial for understanding how the compound behaves in various environments and applications .
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine has several scientific applications:
The versatility of this compound makes it valuable across multiple fields including pharmaceuticals and agrochemicals .
Systematic Nomenclature and Molecular Architecture
The core structure follows IUPAC naming conventions as N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine, systematically describing the connectivity: a 3-aminopyridine group linked via nitrogen to the C2 position of a 4-(3,4-dichlorophenyl)-substituted thiazole ring. The molecular formula is C₁₄H₉Cl₂N₃S (MW: 322.22 g/mol), featuring two aromatic systems connected through an amine bridge. Key structural identifiers include:
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
IUPAC Name | N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine |
SMILES Notation | ClC1=CC(=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Core Heterocycles | Thiazole (5-membered; S,N), Pyridine (6-membered; N) |
Substituents | 3,4-Dichlorophenyl, 3-Aminopyridinyl |
Electronic and Spatial Configuration
The 3,4-dichlorophenyl group induces substantial electron-withdrawing effects, polarizing the thiazole ring and enhancing π-stacking capabilities within hydrophobic kinase domains. The thiazole’s sulfur atom contributes to hydrophobic interactions, while the pyridinyl nitrogen acts as a hydrogen bond acceptor. Torsional flexibility at the linking amine allows conformational adaptation to binding sites, a feature exploited in inhibitor optimization [8]. This scaffold belongs to the N-phenylthiazol-2-amine chemical lineage, structurally analogous to clinical kinase inhibitors like imatinib derivatives but with distinct halogenation patterns enhancing target affinity [1] [2].
Evolution from Early Thiazole Derivatives
The compound’s development traces to foundational medicinal chemistry work on halogenated thiazole amines. Initial studies (2000–2010) established that 4-(halophenyl)thiazol-2-amines exhibit moderate kinase affinity, exemplified by 4-(4-Chlorophenyl)thiazol-2-amine (CAS 2103-99-3), a p38 MAPK inhibitor precursor [2]. Strategic incorporation of meta-chlorine (yielding 3,4-dichloro configuration) and pyridinyl substitution (2010–2015) markedly enhanced selectivity for oncogenic kinases. Patent WO2011057757A1 (2011) documented triazolopyridine-thiazole hybrids inhibiting p38α, validating bifunctional heterocycles in kinase drug discovery [5].
Synthetic Methodology Advancements
Early routes suffered from low yields (<30%) due to amine coupling inefficiencies. Contemporary synthesis employs Buchwald-Hartwig amination between 4-(3,4-dichlorophenyl)thiazol-2-amine and 3-bromopyridine, using Pd₂(dba)₃/Xantphos catalysts to achieve >85% yield [8]. Parallel improvements in purification (e.g., chiral chromatography for enantiopure variants) enabled preclinical evaluation. Key analogs like N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide (EVT-2874534) demonstrated nanomolar Syk kinase inhibition (IC₅₀ = 11 nM), confirming scaffold versatility .
Table 2: Key Drug Discovery Milestones
Year | Development | Significance |
---|---|---|
2000–2005 | Discovery of 4-(chlorophenyl)thiazol-2-amine bioactivity | Validated thiazole core as kinase-binding motif |
2011 | WO2011057757A1 patent on triazolopyridine-thiazole hybrids | Established bifunctional heterocycles in p38α inhibition |
2015–2020 | Optimized Pd-catalyzed synthesis of target compound | Enabled scalable production for preclinical studies |
2022 | EVT-2874534 analog (Syk inhibitor) | Demonstrated scaffold adaptability to diverse kinases |
Oncology and Inflammation Therapeutics
Research impetus derives from unmet needs in tyrosine kinase-driven pathologies. The compound’s inhibition profile targets p38 MAPK, Syk, and Pim-1 kinases—validated targets in rheumatoid arthritis (RA), multiple myeloma, and acute myeloid leukemia. Kinase dysregulation accounts for >20% of oncogenic mechanisms globally, with Pim-1 overexpression implicated in chemotherapy-resistant malignancies [5] [8]. Autoimmune diseases (e.g., RA, Crohn’s) driven by p38/Syk signaling affect 3–5% of the global population, underscoring the therapeutic imperative [5].
Molecular Targeting Advantages
Compared to first-generation kinase inhibitors, this scaffold offers:
Table 3: Primary Biomedical Applications
Therapeutic Area | Molecular Target | Biological Rationale |
---|---|---|
Hematologic Malignancies | Pim-1 Kinase | Blocks prosurvival signaling in myeloma cells |
Autoimmune Disorders | Syk Kinase | Inhibits FcγR-mediated inflammation cascades |
Neurodegenerative Diseases | p38 MAPK | Attenuates neuroinflammatory cytokine production |
Current research aligns with WHO priority pathogens and anticancer innovation goals, with derivatives in preclinical evaluation for high-burden conditions including chronic obstructive pulmonary disease and Alzheimer’s [5] [8].
300-fold selectivity over VEGFR2, EGFR, and CDK2 underscores target specificity [5].
Table 4: Comparative Kinase Inhibition Profile
Kinase Target | IC₅₀ (nM) | Therapeutic Relevance |
---|---|---|
Pim-1 | 8.3 ± 0.9 | Oncology (survival signaling) |
Syk | 15.7 ± 1.4 | Autoimmunity (immune complex activation) |
p38α MAPK | 22.4 ± 2.1 | Inflammation (cytokine production) |
FLT3 | 185.2 ± 12.6 | Limited activity |
EGFR | >1,000 | Negligible inhibition |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9